

Application Notes and Protocols: Benzosuberone Derivatives as Potential CDK2 Inhibitors

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Compound of Interest

Compound Name: 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one

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These application notes provide a comprehensive overview of the utilization of benzosuberone derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2). This document includes quantitative data on the inhibitory activity of these compounds, detailed protocols for their experimental evaluation, and diagrams illustrating the relevant biological pathways and workflows.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for the development of novel anticancer therapies. Benzosuberone, a tricyclic aromatic ketone, has emerged as a promising scaffold for the design of potent and selective CDK2 inhibitors. This document outlines the application of novel tricyclic and tetracyclic benzo[1][2]cycloheptane derivatives, synthesized from a benzosuberone core, as effective inhibitors of CDK2.

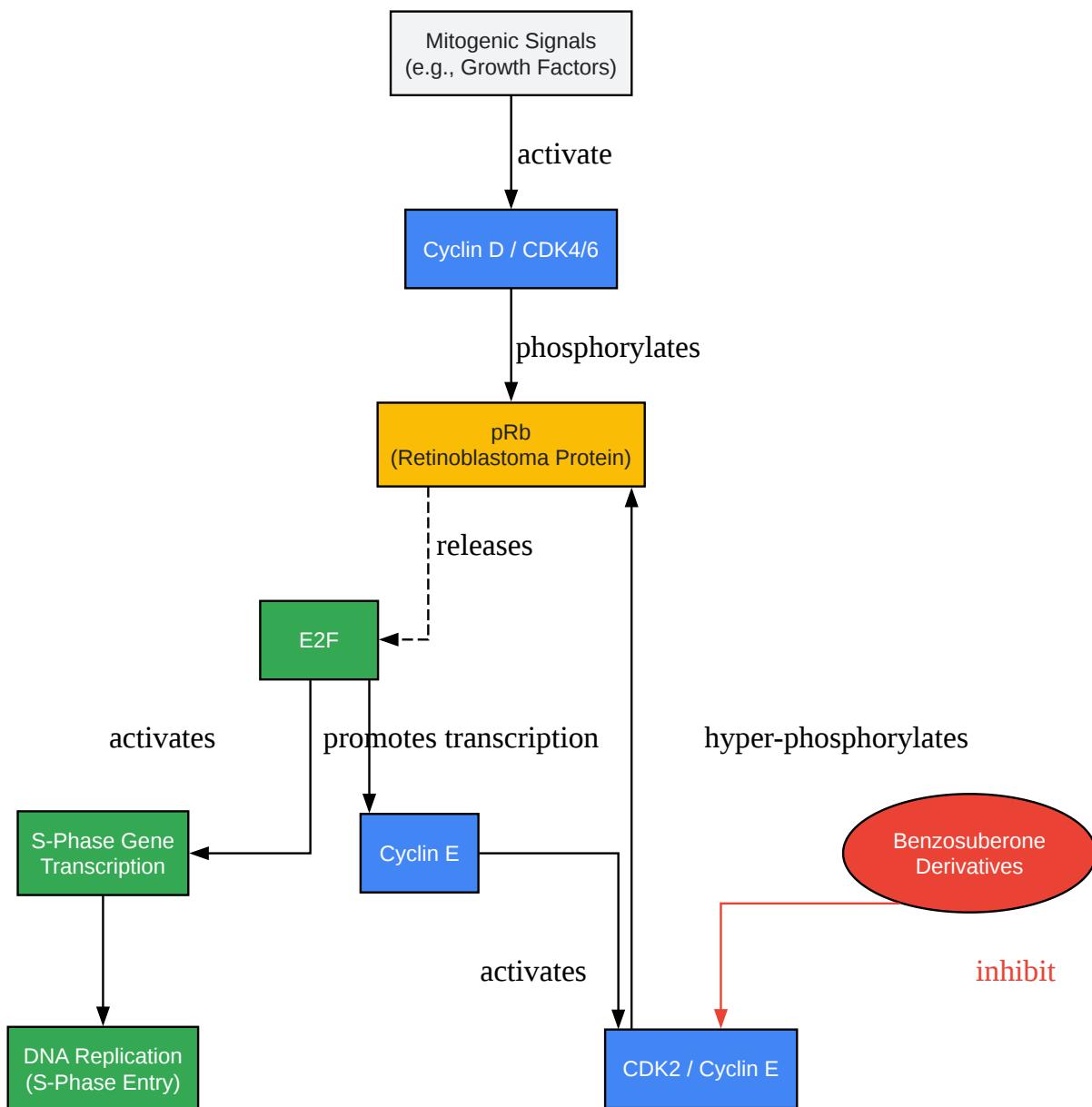
Data Presentation: Inhibitory Activity of Benzosuberone Derivatives

The following table summarizes the in vitro inhibitory activity of selected benzosuberone derivatives against CDK2 and their cytotoxic effects on human cancer cell lines.

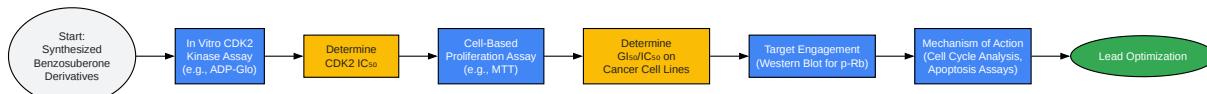
Compound ID	Modification	CDK2 IC ₅₀ (µM) [3]	MCF-7 IC ₅₀ (µM)[3]	MDA-MB-231 IC ₅₀ (µM)[3]
5	4-(4-morpholin-4-yl-phenyl)-1,3,4,5,6,7-hexahydro-benzo[1][2]cyclohepta[1,2-d]pyrimidine-2-thione	0.112	5.73	6.18
8	Tricyclic derivative with hydrazonyl chloride modification	0.18	8.24	9.11
Roscovitine	Reference CDK2 Inhibitor	0.127	-	-
Doxorubicin	Reference Anticancer Drug	-	4.92	5.23

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach for evaluating benzosuberone derivatives, the following diagrams are provided.

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CDK2 Signaling Pathway and Point of Inhibition.

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References

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- 3. Synthesis of tricyclic and tetracyclic benzo[6,7]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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